Iodobenzene-d5

Beschreibung

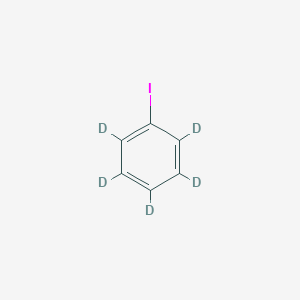

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHMUERNLJLMHN-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])I)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477744 | |

| Record name | Iodobenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7379-67-1 | |

| Record name | Iodobenzene-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodobenzene-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Iodobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of Iodobenzene-d5 (Perdeuterated Iodobenzene). This deuterated analog of iodobenzene is a critical tool in various research and development applications, including as a tracer, an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and in mechanistic studies of chemical reactions.[1][2] A thorough understanding of its physical characteristics is paramount for its effective application in experimental design and data interpretation.

Core Physical Properties

The physical properties of this compound are essential for its handling, storage, and use in various experimental setups. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆D₅I | [3] |

| Molecular Weight | 209.04 g/mol | [1][4] |

| CAS Number | 7379-67-1 | |

| Appearance | Liquid | |

| Color | Colorless to light pink | |

| Density | 1.830 ± 0.06 g/cm³ or 1.868 g/mL at 25 °C | |

| Melting Point | -29 °C | |

| Boiling Point | 188 °C | |

| Refractive Index | n20/D 1.6161 |

Experimental Protocols

The accurate determination of the physical properties of this compound relies on standardized experimental methodologies. Below are detailed protocols for key experiments.

Determination of Density

The density of liquid this compound can be determined using a pycnometer.

-

Cleaning and Calibration: Thoroughly clean and dry a pycnometer of known volume. Calibrate the pycnometer using deionized water at a controlled temperature (e.g., 25 °C).

-

Sample Measurement: Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Equilibration and Weighing: Place the filled pycnometer in a constant temperature bath (25 °C) to allow for thermal equilibrium. Once equilibrated, carefully wipe the outside of the pycnometer and weigh it on an analytical balance.

-

Calculation: The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Determination of Melting and Boiling Points

Melting and boiling points are determined using standard laboratory techniques.

-

Melting Point: The melting point of this compound can be determined using a capillary tube method with a melting point apparatus. A small sample is introduced into a capillary tube, which is then heated at a controlled rate. The temperature range over which the solid sample melts is recorded as the melting point.

-

Boiling Point: The boiling point can be determined by simple distillation. The sample is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For more precise measurements, a Sivolobov apparatus can be used.

Determination of Refractive Index

The refractive index is a measure of how light propagates through the substance and is determined using a refractometer.

-

Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a small drop of this compound to the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to thermally equilibrate. View the scale through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered.

-

Reading: Read the refractive index value from the scale. The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line, 589 nm).

Logical Workflow for Physical Property Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Analysis of this compound.

References

Iodobenzene-d5 synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Iodobenzene-d5

Introduction

This compound (C₆D₅I), also known as pentadeuterioiodobenzene, is a deuterated analogue of iodobenzene where the five hydrogen atoms on the benzene ring are replaced with deuterium.[][2] This isotopic labeling makes it an invaluable tool for researchers, scientists, and drug development professionals.[][3] Its primary applications include serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in studies of reaction mechanisms and drug metabolism.[3] The unique properties of deuterated compounds can also influence the pharmacokinetic and metabolic profiles of drugs. This guide provides a detailed overview of the primary synthesis and purification methods for this compound.

Synthesis Methodologies

The synthesis of this compound can be approached through several pathways, most commonly involving the iodination of a deuterated benzene precursor or the conversion of a deuterated aniline derivative.

Method 1: Sandmeyer Reaction of Aniline-d7

The Sandmeyer reaction is a versatile method for preparing aryl halides from aryl diazonium salts, which are in turn generated from primary aromatic amines. This is a widely used and reliable method for introducing iodine into an aromatic ring. To synthesize this compound, the process starts with a deuterated aniline, such as aniline-d7.

Caption: Workflow for this compound synthesis via the Sandmeyer reaction.

This protocol is adapted from established procedures for the synthesis of iodobenzene from aniline.

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add aniline-d7 (1 equivalent), water, and concentrated hydrochloric acid. Cool the mixture to 0-5°C in an ice-salt bath. While maintaining the temperature below 10°C, slowly add a chilled aqueous solution of sodium nitrite (NaNO₂, ~1.05 equivalents) dropwise. The addition should be controlled to prevent the evolution of nitrogen oxides. The completion of the diazotization can be monitored using starch-iodide paper; a blue color indicates excess nitrous acid.

-

Iodide Displacement: In a separate beaker, dissolve potassium iodide (KI, ~1.2 equivalents) in water and cool the solution in an ice bath. Slowly add the cold KI solution to the freshly prepared diazonium salt solution. A dark oil will begin to form.

-

Decomposition: Allow the reaction mixture to stand, then gently warm it on a steam bath until the evolution of nitrogen gas ceases. This step completes the substitution of the diazonium group with iodine.

-

Work-up: Cool the mixture to room temperature. The heavy, oily layer of crude this compound will settle at the bottom. The mixture can then be processed for purification.

Method 2: Electrophilic Iodination of Benzene-d6

Direct iodination of benzene is a reversible reaction, and the hydrogen iodide (HI) byproduct can reduce the iodobenzene back to benzene. Therefore, the reaction requires an oxidizing agent, such as nitric acid or iodic acid, to consume the HI and drive the reaction to completion. For the synthesis of this compound, benzene-d6 is used as the starting material.

Caption: Workflow for this compound synthesis via electrophilic iodination.

This protocol is based on the established method for the direct iodination of benzene.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place benzene-d6 (1 equivalent) and iodine (I₂, ~0.5 equivalents).

-

Addition of Oxidant: While stirring, heat the mixture. Slowly add an oxidizing agent, such as concentrated nitric acid, in portions. The reaction is exothermic and will begin to reflux.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture until the purple color of the iodine vapor is no longer visible, indicating its consumption.

-

Work-up: Cool the reaction mixture. Separate the lower, reddish oily layer containing the crude product. This crude mixture is then ready for purification.

Purification

Thorough purification is critical to obtaining this compound with the high chemical and isotopic purity required for its applications. The typical purification train involves washing, steam distillation, drying, and fractional distillation under reduced pressure.

Experimental Protocol: Purification

This general purification protocol can be applied to the crude product from either synthesis method.

-

Washing: Transfer the crude this compound to a separatory funnel. Wash it with an equal volume of 10% aqueous sodium hydroxide (NaOH) solution to remove acidic byproducts. Then, wash with water until the washings are neutral.

-

Steam Distillation: Transfer the washed crude product to a larger flask, add water, and perform a steam distillation. Collect the distillate, which consists of a mixture of water and this compound.

-

Separation and Drying: Separate the dense, oily this compound layer from the aqueous layer using a separatory funnel. Dry the organic layer over an anhydrous drying agent, such as anhydrous calcium chloride or sodium sulfate.

-

Fractional Distillation: Filter off the drying agent. Purify the final product by fractional distillation under reduced pressure. This step is crucial for removing any remaining impurities. Collect the fraction boiling at the appropriate temperature for this compound (the boiling point for unlabeled iodobenzene is 77-78°C at 20 mmHg).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-iodobenzene | |

| CAS Number | 7379-67-1 | |

| Molecular Formula | C₆D₅I | |

| Molecular Weight | 209.04 g/mol | |

| Appearance | Colorless liquid | |

| Density | 1.868 g/mL at 25 °C | |

| Boiling Point (unlabeled) | 188 °C (lit.) | |

| Melting Point (unlabeled) | -29 °C (lit.) | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Chemical Purity | Typically ≥98% |

Table 2: Comparison of Synthesis Methods

| Feature | Sandmeyer Reaction | Electrophilic Iodination |

| Starting Material | Aniline-d7 | Benzene-d6 |

| Key Reagents | NaNO₂, HCl, KI | I₂, Oxidizing Agent (e.g., HNO₃) |

| Reaction Conditions | Low temperature (0-5°C) followed by gentle heating | Reflux |

| Advantages | High yield, clean reaction, generally avoids polysubstitution. | Uses a more fundamental starting material. |

| Disadvantages | Requires preparation of the diazonium salt in situ. | Reversible reaction, requires a strong oxidizing agent, potential for side reactions. |

| Typical Yield (unlabeled) | 74-76% | 86-87% (though can be variable) |

Safety and Handling

This compound is classified as harmful if swallowed and can cause serious eye damage. It is also a combustible liquid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. The reagents used in the synthesis, particularly nitric acid and sodium nitrite, are corrosive and/or toxic and must be handled with extreme care.

References

Iodobenzene-d5: A Technical Guide to its Chemical Structure and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, isotopic purity, and analytical methodologies for Iodobenzene-d5. This deuterated analogue of iodobenzene is a critical tool in synthetic chemistry, drug discovery, and analytical research, primarily serving as an internal standard for mass spectrometry and as a building block in the synthesis of labeled compounds.

Chemical Structure and Properties

This compound, also known as pentadeuterioiodobenzene, has the chemical formula C₆D₅I. It is an isotopologue of iodobenzene where the five hydrogen atoms on the benzene ring have been replaced with deuterium atoms. This isotopic substitution imparts a higher molecular weight compared to its non-deuterated counterpart, a key feature for its use in mass spectrometry.

The fundamental structure consists of a phenyl ring where a single iodine atom and five deuterium atoms are covalently bonded to the carbon atoms.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆D₅I |

| Molecular Weight | 209.04 g/mol [1][2][3] |

| CAS Number | 7379-67-1[4][5] |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.868 g/mL at 25 °C |

| Boiling Point | 188 °C |

| Melting Point | -29 °C |

| Isotopic Purity | Typically ≥98 atom % D |

| Chemical Purity | Typically ≥99% |

Isotopic and Chemical Purity Analysis

The accurate determination of both isotopic and chemical purity is paramount for the reliable application of this compound. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

Quantitative Data Summary

| Parameter | Typical Specification | Analytical Method(s) |

| Isotopic Purity (atom % D) | ≥ 98% | NMR, GC-MS |

| Chemical Purity (Assay) | ≥ 99% | GC-FID, qNMR |

| Molecular Weight | 209.04 | Mass Spectrometry |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct iodination of benzene-d6.

Materials:

-

Benzene-d6

-

Iodine (I₂)

-

Nitric acid (HNO₃)

-

Sodium hydroxide (NaOH) solution

-

Calcium chloride (CaCl₂)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of benzene-d6 and iodine is prepared.

-

Nitric acid is added dropwise to the heated mixture. The reaction is refluxed until the purple color of the iodine disappears.

-

After cooling, the organic layer is separated and washed with a sodium hydroxide solution to remove acidic byproducts.

-

The crude this compound is then purified by steam distillation.

-

The distilled product is dried over anhydrous calcium chloride and can be further purified by fractional distillation under reduced pressure.

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the isotopic purity of deuterated compounds.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a vial.

-

Add a known quantity of a suitable internal standard (e.g., maleic acid).

-

Dissolve the mixture in an appropriate deuterated solvent (e.g., chloroform-d, acetone-d6) and transfer to an NMR tube.

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A long delay (e.g., 5-7 times the longest T1) is crucial for accurate quantification. A typical starting point is 30-60 seconds.

-

Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

Data Analysis:

-

Integrate the residual proton signals in the aromatic region of the this compound spectrum.

-

Integrate a well-resolved signal from the internal standard.

-

The isotopic purity is calculated by comparing the integral of the residual proton signals of this compound to the integral of the internal standard, taking into account the number of protons and molecular weights of both substances.

Chemical and Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for assessing both chemical impurities and the isotopic distribution of deuterated compounds.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (Quadrupole or Time-of-Flight).

-

Capillary GC column (e.g., DB-5ms, HP-5ms, or similar non-polar column).

GC Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the sample concentration.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 300.

-

Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

Data Analysis:

-

Chemical Purity: The total ion chromatogram (TIC) is used to identify and quantify any non-deuterated impurities by comparing their peak areas to that of the main this compound peak.

-

Isotopic Purity: The mass spectrum of the this compound peak is analyzed. The relative abundances of the molecular ions corresponding to different deuteration levels (e.g., d5, d4, d3) are used to calculate the isotopic distribution and the overall atom % D. The molecular ion for this compound is expected at m/z 209.

Applications and Workflows

This compound in Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a starting material in Suzuki-Miyaura cross-coupling reactions to synthesize deuterated biaryl compounds. These labeled compounds are valuable tools in mechanistic studies and as internal standards in pharmacokinetic research.

This compound as an Internal Standard in Quantitative Mass Spectrometry

The most common application of this compound is as an internal standard (IS) in quantitative mass spectrometry assays. Its chemical similarity to the non-deuterated analyte ensures it behaves similarly during sample preparation and analysis, while its mass difference allows for its distinct detection.

References

Iodobenzene-d5 CAS number and molecular weight

An In-depth Technical Guide to Iodobenzene-d5: Core Properties

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing essential information on the deuterated form of iodobenzene, this compound. This compound is frequently utilized in synthetic chemistry and as an internal standard in various analytical techniques.

Core Physicochemical Data

The fundamental identifiers and properties of this compound are crucial for its application in a laboratory setting. The CAS number provides a unique identifier for the chemical substance, while the molecular weight is critical for stoichiometric calculations in chemical reactions.

| Property | Value |

| CAS Number | 7379-67-1[1][2] |

| Molecular Weight | 209.04 g/mol [1][3][4] |

| Molecular Formula | C₆D₅I |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the direct relationship between the chemical compound and its primary identifiers.

Applications and Experimental Use

This compound is a deuterated aromatic compound primarily used in chemical synthesis and for isotopic labeling. Its applications include serving as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. Deuteration can alter the pharmacokinetic and metabolic profiles of drug molecules, making deuterated compounds like this compound valuable in drug development research. For instance, it can be used to study the mechanisms of organic reactions involving iodobenzene, such as the Suzuki or Ullmann coupling reactions.

While specific, detailed experimental protocols are highly dependent on the particular application, the use of this compound as an internal standard generally follows this workflow:

-

Preparation of Stock Solution : A precise amount of this compound is dissolved in a suitable solvent to create a stock solution of a known concentration.

-

Sample Spiking : A known volume of the internal standard stock solution is added to each sample, calibration standard, and quality control sample.

-

Sample Preparation : The spiked samples undergo extraction, purification, or derivatization as required by the analytical method.

-

Instrumental Analysis : The samples are analyzed using an appropriate technique (e.g., GC-MS or LC-MS).

-

Quantification : The ratio of the analyte signal to the internal standard (this compound) signal is calculated and used to determine the concentration of the analyte in the samples.

Experimental Workflow Visualization

The diagram below outlines a generalized workflow for using this compound as an internal standard in a quantitative analysis experiment.

References

Safety and handling precautions for Iodobenzene-d5

An In-depth Technical Guide to the Safety and Handling of Iodobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (C₆D₅I), a deuterated analogue of iodobenzene. While the substitution of hydrogen with deuterium is key to its utility in research, the fundamental safety and handling precautions are dictated by the properties of the parent iodobenzene molecule. This document outlines the known hazards, proper handling procedures, and emergency responses to ensure the safe and effective use of this compound in a laboratory setting.

Compound Profile and Identification

This compound is a stable, non-radioactive isotopically labeled compound used extensively in organic synthesis, drug metabolism studies, and as an internal standard for quantitative analysis by NMR or mass spectrometry.[1] Its chemical and physical properties are very similar to those of its non-deuterated counterpart.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆D₅I | [2][3][4] |

| CAS Number | 7379-67-1 | [2] |

| Molecular Weight | 209.04 g/mol | |

| Physical State | Liquid | |

| Appearance | Colorless to yellow liquid | |

| Melting Point | -29 °C (-20 °F) | |

| Boiling Point | 188 °C (370 °F) | |

| Density | 1.823 - 1.868 g/mL at 25 °C | |

| Flash Point | 74 - 77 °C (165 - 171 °F) - closed cup | |

| Water Solubility | 0.34 g/L at 30 °C | |

| log Pow (Octanol/Water) | 3.25 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its combustibility, acute oral toxicity, and potential for serious eye irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Data derived from Safety Data Sheets for this compound and its unlabeled analogue.

Potential Health Effects:

-

Ingestion: Harmful if swallowed. Animal experiments with the non-deuterated compound suggest that ingestion may cause serious health damage.

-

Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation. Vapors may cause drowsiness and dizziness.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation. The liquid can degrease the skin, leading to non-allergic contact dermatitis.

-

Eye Contact: Causes serious eye irritation and potential damage.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the chemical and isotopic integrity of this compound while ensuring personnel safety.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

-

Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid. No smoking in the handling area.

-

Hygroscopicity and Isotopic Exchange: Deuterated compounds can be susceptible to moisture absorption, which can lead to isotopic dilution through hydrogen-deuterium (H-D) exchange. Handle under a dry, inert atmosphere (e.g., nitrogen or argon) where isotopic purity is critical.

Storage Conditions

-

Container: Keep the container tightly sealed and store in the original packaging.

-

Location: Store in a cool, dry, and well-ventilated place.

-

Light Sensitivity: The compound may discolor on exposure to light. Store in a light-protecting container, such as an amber vial.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and magnesium.

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The specific type of equipment should be selected based on the concentration and quantity of the substance being handled at the specific workplace.

Caption: Required PPE to mitigate the hazards of this compound.

-

Eye/Face Protection: Use tightly fitting safety goggles or a face shield.

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.

-

Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. All handling should ideally occur within a fume hood to minimize inhalation risk.

First Aid Measures

In case of exposure, immediate action is required.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measure |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists. |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |

Accidental Release and Firefighting Measures

Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel. Ensure adequate ventilation and remove all sources of ignition. Wear appropriate PPE.

-

Environmental Precautions: Prevent the spillage from entering drains or waterways.

-

Containment and Cleanup: Contain the spill. Soak up with an inert absorbent material such as sand, earth, or vermiculite. Collect the material in a suitable, closed container for disposal as hazardous waste.

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Media: Do not use a direct water jet.

-

Specific Hazards: Hazardous decomposition products can form under fire conditions, including carbon oxides and hydrogen iodide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste, including contaminated absorbent materials and empty containers, must be handled as hazardous waste. Dispose of surplus and non-recyclable solutions through a licensed disposal company, in accordance with all local, state, and federal regulations. Do not mix with other waste.

Experimental Protocols: Safety Best Practices

While specific experimental protocols are beyond the scope of this guide, the following safety principles should be applied when using this compound in common applications.

Use as an Internal Standard (NMR, MS)

-

Preparation: When preparing stock solutions or spiking samples, perform all weighing and dilutions within a fume hood.

-

Handling: Use clean, dry glassware to prevent contamination and H-D exchange.

-

Solvents: Use high-purity deuterated solvents appropriate for the analysis to maintain the isotopic integrity of the sample.

Use in Cross-Coupling Reactions (e.g., Suzuki, Ullmann)

This compound can be used in palladium-catalyzed reactions like the Suzuki coupling and copper-catalyzed Ullmann reactions. These reactions often involve other hazardous materials and specific safety considerations.

-

Inert Atmosphere: These reactions are often air- and moisture-sensitive. Handling reagents and setting up the reaction under an inert atmosphere (e.g., using a Schlenk line or glovebox) is common practice. This also aligns with the best practice of protecting the deuterated compound from atmospheric moisture.

-

Reagents: Be aware of the hazards of all other reagents, including catalysts (e.g., palladium compounds), bases (e.g., potassium carbonate, cesium carbonate), and solvents (e.g., dioxane, DMF), and consult their respective SDS.

-

Temperature: Reactions may require heating. Use appropriate heating equipment (e.g., oil bath with a temperature controller) and ensure the setup is secure. Do not heat sealed vessels unless they are specifically designed for pressure.

-

Work-up: The reaction work-up often involves quenching and extraction with organic solvents. Perform these steps in a fume hood and be aware of potential pressure buildup.

By adhering to the precautions outlined in this guide, researchers can safely handle this compound, minimizing risks to themselves and the environment while preserving the quality and integrity of this valuable research chemical.

References

Navigating the Nuances of Deuterated Iodobenzene: A Technical Guide to Storage and Stability

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Optimal Storage, Handling, and Stability Assessment of Deuterated Iodobenzene.

Deuterated iodobenzene, a cornerstone in synthetic chemistry and drug development, serves as a valuable tracer and internal standard in a multitude of applications. Its stability is paramount to ensure the accuracy and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and stability assessment of deuterated iodobenzene, including detailed experimental protocols and data presentation.

Storage and Handling: Preserving Isotopic and Chemical Integrity

The longevity of deuterated iodobenzene hinges on meticulous storage and handling procedures designed to mitigate chemical degradation and isotopic exchange.

Optimal Storage Conditions:

To ensure the long-term stability of deuterated iodobenzene, it is imperative to control environmental factors such as temperature, light, and moisture.

| Parameter | Condition | Rationale |

| Temperature | Store at room temperature for short-term use. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[1] | Lower temperatures slow down potential degradation reactions. |

| Light | Protect from light by storing in amber vials or by wrapping the container in aluminum foil.[2] | Iodobenzene and its deuterated analogues are sensitive to light, which can induce photodegradation.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes oxidation and interaction with atmospheric moisture, which can lead to hydrogen-deuterium (H-D) exchange.[2] |

| Container | Use tightly sealed, appropriate containers (e.g., glass vials with PTFE-lined caps). | Prevents contamination and evaporation. |

| In Solution | When in solution, store at -80°C for up to 2 years or -20°C for up to 1 year for maximum stability. | Reduces solvent evaporation and slows down potential reactions in the solution. |

Handling Procedures:

-

Always handle deuterated iodobenzene in a well-ventilated area, preferably within a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

When preparing solutions, use anhydrous, deuterated solvents to prevent H-D exchange.

-

Before opening, allow containers stored at low temperatures to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.

Stability Profile and Degradation Pathways

The primary degradation pathways for deuterated iodobenzene are photodegradation and hydrogen-deuterium (H-D) exchange.

Photodegradation:

Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the carbon-iodine bond, generating a phenyl radical and an iodine radical. These reactive intermediates can then participate in a variety of secondary reactions, leading to the formation of impurities such as benzene, biphenyl, and other coupling products. The exact products can depend on the solvent and the presence of other reactive species.

Hydrogen-Deuterium (H-D) Exchange:

While the deuterium atoms on the aromatic ring of iodobenzene are generally stable, H-D exchange can occur under certain conditions, particularly in the presence of protic solvents (like water or methanol) or on acidic/basic sites. This can lead to a decrease in the isotopic purity of the compound. Storing the compound in a dry, inert atmosphere and using deuterated solvents for solutions are crucial to minimize this risk.

Experimental Protocols for Stability and Purity Assessment

A comprehensive assessment of the stability and purity of deuterated iodobenzene requires the use of validated analytical methods.

Stability-Indicating GC-MS Method

Objective: To quantify the purity of deuterated iodobenzene and identify potential degradation products.

Methodology:

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Solvent Delay: 3 minutes.

-

Sample Preparation:

-

Prepare a stock solution of deuterated iodobenzene in a suitable anhydrous solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards and quality control samples at appropriate concentrations.

Data Analysis:

-

Identify the peak for deuterated iodobenzene based on its retention time and mass spectrum (molecular ion at m/z 209 for C₆D₅I).

-

Quantify the purity by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

-

Identify any degradation products by comparing their mass spectra to library databases and known degradation pathways.

Quantitative NMR (qNMR) for Isotopic Purity

Objective: To determine the isotopic purity (deuterium enrichment) of deuterated iodobenzene.

Methodology:

-

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent that does not contain exchangeable protons and in which the sample is fully soluble (e.g., chloroform-d, acetone-d6).

-

Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

-

Parameters:

-

Acquire a proton (¹H) NMR spectrum.

-

Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

-

Use a 90° pulse angle.

-

Sample Preparation:

-

Accurately weigh a known amount of the deuterated iodobenzene sample and the internal standard into an NMR tube.

-

Add a precise volume of the deuterated solvent.

-

Ensure the sample is completely dissolved.

Data Analysis:

-

Integrate the residual proton signals of the deuterated iodobenzene and the signal of the internal standard.

-

Calculate the molar ratio of the residual protons in the sample to the protons of the internal standard.

-

From this ratio, and the known masses and purities of the sample and standard, the isotopic enrichment can be calculated.

Photostability Testing Protocol

Objective: To assess the stability of deuterated iodobenzene under light exposure according to ICH Q1B guidelines.

Methodology:

-

Instrumentation: A photostability chamber equipped with a light source that provides both visible and UVA radiation (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Exposure Levels:

-

Visible light: Not less than 1.2 million lux hours.

-

UVA energy: Not less than 200 watt-hours/square meter.

-

-

Sample Preparation:

-

Place a thin layer of the deuterated iodobenzene solid in a chemically inert, transparent container (e.g., quartz dish).

-

Prepare a solution of deuterated iodobenzene in a suitable solvent in a quartz cuvette.

-

Prepare "dark control" samples by wrapping identical samples in aluminum foil.

-

-

Procedure:

-

Place the exposed and dark control samples in the photostability chamber.

-

Expose the samples to the specified light conditions, monitoring the total illumination and UVA energy.

-

At appropriate time points, withdraw samples for analysis.

-

-

Analysis:

-

Analyze the samples using the validated stability-indicating GC-MS method described in section 3.1.

-

Compare the purity and impurity profiles of the exposed samples to the dark control samples to determine the extent of photodegradation.

-

Workflow and Logical Diagrams

A systematic approach is crucial for assessing the stability of deuterated iodobenzene.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of their deuterated iodobenzene, leading to more reliable and reproducible scientific outcomes.

References

A Technical Guide to Commercial Suppliers and Applications of High-Purity Iodobenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity Iodobenzene-d5, a critical deuterated reagent in modern chemical and pharmaceutical research. This document offers a detailed comparison of supplier specifications, in-depth experimental protocols for its key applications, and visual representations of workflows and logical pathways to aid in experimental design and execution.

Commercial Suppliers of High-Purity this compound

The selection of a suitable supplier for this compound is crucial for the success of research and development projects, where high purity and isotopic enrichment are paramount. The following table summarizes the specifications of this compound available from leading commercial suppliers.

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity (Assay) | CAS Number | Molecular Weight |

| Sigma-Aldrich | 394602 | 98%[1] | 99% (CP)[1] | 7379-67-1[1] | 209.04[1] |

| BOC Sciences | - | 98%[2] | 99% by CP | 7379-67-1 | 209.04 |

| Cambridge Isotope Laboratories | DLM-894-1 | 98% | Not specified | 7379-67-1 | 209.04 |

| Clearsynth | - | Not specified | Not specified | 7379-67-1 | 180.06 g/mol (Note: This appears to be an error on the supplier's website, the correct MW is ~209.04) |

| Santa Cruz Biotechnology | sc-263333 | Not specified | Not specified | 7379-67-1 | 209.04 |

| MedchemExpress | HY-Y0747S | Not specified | Not specified | 7379-67-1 | 209.04 |

Note: Researchers should always consult the lot-specific Certificate of Analysis (CofA) for the most accurate and up-to-date information on purity and other specifications.

Key Applications and Experimental Protocols

High-purity this compound is a versatile reagent with significant applications in pharmaceutical research and development. Its primary uses include serving as a heavy-labeled starting material in the synthesis of deuterated molecules, acting as an internal standard in quantitative bioanalysis, and as a tool in drug metabolism studies.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize deuterated biaryl compounds. These deuterated molecules are valuable tools in medicinal chemistry to study metabolic pathways and enhance pharmacokinetic profiles of drug candidates.

Detailed Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of 2M Na₂CO₃ (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol (e.g., 3:1 v/v).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reaction: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for the required time (usually 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired deuterated biaryl product.

Internal Standard in LC-MS/MS Bioanalysis

Due to its mass difference and similar physicochemical properties to its non-deuterated analog, this compound is an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is particularly useful in pharmacokinetic studies where accurate quantification of an iodinated drug candidate is required.

Detailed Experimental Protocol:

The following protocol outlines the use of this compound as an internal standard for the quantification of a hypothetical iodinated analyte in a biological matrix (e.g., plasma).

-

Preparation of Stock Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve the non-labeled iodinated analyte in a suitable organic solvent (e.g., methanol).

-

Internal Standard Stock (1 mg/mL): Prepare a stock solution of this compound in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each standard, QC, and unknown sample, add a fixed amount of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto an appropriate LC column (e.g., C18).

-

Develop a gradient elution method to achieve good chromatographic separation.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both the analyte and this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

-

In Vitro Drug Metabolism Studies

This compound can be used to synthesize deuterated analogs of potential drug candidates. These deuterated compounds are then used in in-vitro drug metabolism studies, for example, with liver microsomes, to understand the metabolic fate of the drug. The deuterium labeling can help in identifying metabolites by mass spectrometry and can also be used to probe for kinetic isotope effects, which can provide insights into the mechanism of metabolism.

Detailed Experimental Protocol:

This protocol describes a typical in vitro drug metabolism study using human liver microsomes and a deuterated substrate synthesized using this compound.

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Add the deuterated substrate (synthesized from this compound) at a final concentration of, for example, 1 µM.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

-

Time Points and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

-

Quench the reaction immediately by adding an equal volume of cold acetonitrile containing an internal standard (if different from the substrate).

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis for Metabolite Identification:

-

Analyze the samples by high-resolution LC-MS/MS to identify potential metabolites. The mass shift corresponding to the deuterium label aids in distinguishing the drug-related material from the matrix background.

-

The metabolic stability (half-life, intrinsic clearance) of the deuterated compound can also be determined by monitoring the disappearance of the parent compound over time.

-

Logical Relationships in Supplier Selection

Choosing the right supplier for high-purity this compound depends on several factors critical to the research application. The following diagram illustrates a decision-making process for supplier selection.

References

A Technical Guide to the Natural Abundance of Deuterium in Iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the natural abundance of deuterium in iodobenzene, tailored for a scientific audience. It includes a summary of relevant quantitative data, detailed experimental protocols for isotopic analysis, and a workflow diagram to illustrate the determination process.

Introduction

Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in all hydrogen-containing compounds. Its nucleus contains one proton and one neutron, in contrast to the single proton in the nucleus of protium (¹H), the most common hydrogen isotope. The natural abundance of deuterium is a fundamental property that can be critical in various scientific fields, including drug development, where isotopic labeling is used to study metabolic pathways and reaction mechanisms. Iodobenzene (C₆H₅I), a key reagent and building block in organic synthesis, contains hydrogen atoms and therefore has a natural deuterium abundance.

While specific high-precision measurements for the natural abundance of deuterium in commercially available iodobenzene are not readily found in the literature, it is expected to be consistent with the general natural abundance of deuterium in terrestrial materials. This is because the synthetic routes to iodobenzene typically start from benzene or other precursors that have not been subjected to isotopic enrichment processes.

Quantitative Data on Natural Deuterium Abundance

The natural abundance of deuterium can vary slightly depending on the source of the material (e.g., geographical location of water sources). However, a generally accepted average value is used as a standard reference. The data below is compiled from various sources and represents the typical natural abundance of deuterium.

| Isotope Data for Hydrogen | Value | Unit |

| Natural Abundance of Protium (¹H) | >99.98 | % |

| Natural Abundance of Deuterium (²H) | ~0.0156 | % |

| Deuterium to Hydrogen Ratio | 1 atom per ~6420 atoms | - |

| Deuterium Concentration | ~156 | ppm (parts per million) |

Note: These values represent the average terrestrial abundance. The precise isotopic composition of a specific batch of iodobenzene can be determined experimentally.

Experimental Protocols for Determining Deuterium Abundance

The determination of the natural abundance of deuterium in organic molecules like iodobenzene can be accomplished using several analytical techniques. The two most common and powerful methods are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both proton (¹H) and deuterium (²H) NMR can be utilized to determine the deuterium abundance. Quantitative NMR (qNMR) methods are particularly well-suited for this purpose.

a) Quantitative ¹H NMR Spectroscopy

This method relies on comparing the integral of the iodobenzene proton signals to a known internal standard. By carefully measuring the decrease in the integral of the proton signals relative to the standard, the amount of deuterium can be inferred. However, given the very low natural abundance of deuterium, this method is more suitable for enriched compounds and may lack the sensitivity for natural abundance determination.

b) Quantitative ²H NMR Spectroscopy

Direct detection of the deuterium signal provides a more sensitive and direct method for determining its abundance at natural levels.[1][2]

Experimental Protocol for ²H NMR:

-

Sample Preparation:

-

Accurately weigh a sample of iodobenzene (e.g., 100-300 mg) and dissolve it in a deuterated solvent that does not have signals overlapping with the analyte, or ideally, a non-deuterated solvent if the spectrometer lock can be maintained on an external reference. For natural abundance measurements, using a non-deuterated solvent can avoid overwhelming the detector with the solvent's deuterium signal.

-

Add a known amount of a suitable internal standard with a known deuterium concentration if relative quantification is desired. For absolute quantification, meticulous calibration is required.

-

-

NMR Instrument Parameters:

-

Use a high-field NMR spectrometer for better sensitivity and resolution.

-

Pulse Angle: Use a small pulse angle (e.g., 30°) to ensure quantitative measurements.

-

Relaxation Delay (d1): Set a long relaxation delay (e.g., 5-7 times the longest T1 relaxation time of the deuterium nuclei) to ensure full relaxation of the nuclei between pulses. A typical starting point could be 60 seconds or determined experimentally via an inversion-recovery experiment.

-

Number of Scans: A large number of scans will be required to obtain a sufficient signal-to-noise ratio for the low-concentration natural abundance deuterium.

-

Decoupling: Proton decoupling can be used to sharpen the deuterium signals by removing ¹H-²H coupling.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with appropriate window functions.

-

Integrate the area of the deuterium peak corresponding to the aromatic deuterons of iodobenzene.

-

Calculate the deuterium concentration by comparing the integral to that of a known reference standard or through calibration curves established with samples of known deuterium content.

-

Mass Spectrometry (MS)

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique for determining the natural abundance of stable isotopes.

Experimental Protocol for IRMS:

-

Sample Preparation:

-

The iodobenzene sample is typically combusted in an elemental analyzer (EA) connected to the IRMS. This process converts the organic compound into simple gases, such as CO₂, H₂O, and N₂. For hydrogen isotope analysis, the hydrogen is converted to H₂ gas.

-

-

Isotope Ratio Measurement:

-

The resulting H₂ gas is introduced into the ion source of the mass spectrometer.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). For hydrogen, it will measure the ion currents for H₂ (mass 2) and HD (mass 3).

-

The ratio of the ion currents for HD and H₂ is measured with very high precision.

-

-

Data Analysis:

-

The measured isotope ratio is compared to that of a standard reference material with a known D/H ratio (e.g., Vienna Standard Mean Ocean Water - VSMOW).

-

The results are typically expressed in delta notation (δ²H) in parts per thousand (per mil, ‰).

-

Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the natural abundance of deuterium in iodobenzene.

Caption: Experimental workflow for deuterium abundance determination.

The diagram above outlines the two primary analytical pathways for determining the natural abundance of deuterium in an iodobenzene sample: NMR Spectroscopy and Mass Spectrometry. Both routes begin with the iodobenzene sample and conclude with the calculated natural deuterium abundance.

Caption: Logical relationship of concepts.

This diagram illustrates the logical progression from the chemical nature of iodobenzene to the quantitative determination of its natural deuterium abundance. It highlights that the presence of hydrogen atoms necessitates the existence of hydrogen isotopes at their natural abundance levels, which can then be experimentally measured.

References

Spectroscopic Analysis of Iodobenzene-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Iodobenzene-d5 (Perdeuterated Iodobenzene). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific isotopologue, this document presents a combination of expected spectral characteristics based on foundational spectroscopic principles and data from its non-deuterated counterpart, Iodobenzene. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Introduction

This compound (C₆D₅I) is a deuterated analog of iodobenzene, where all five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, including as an internal standard in mass spectrometry-based quantitative analysis, as a tracer in metabolic studies, and in mechanistic studies of chemical reactions. Accurate spectroscopic data is crucial for its identification, purity assessment, and effective utilization.

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In a ¹H NMR spectrum of pure this compound, no signals corresponding to the aromatic protons are expected. The spectrum will be characterized by the absence of signals, with the exception of a potential very small residual peak from any non-deuterated impurity.

¹³C NMR: The ¹³C NMR spectrum is expected to show four signals corresponding to the deuterated aromatic carbons. The chemical shifts will be similar to those of non-deuterated iodobenzene, but the signals will appear as multiplets due to the coupling between carbon and deuterium (¹³C-¹D coupling). Deuterium has a spin I=1, which splits the carbon signal into a triplet with a 1:1:1 intensity ratio.

Table 1: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C1 (C-I) | ~94.7 | Triplet |

| C2, C6 | ~137.8 | Triplet |

| C3, C5 | ~129.9 | Triplet |

| C4 | ~130.2 | Triplet |

Note: The predicted chemical shifts are based on the data for non-deuterated iodobenzene and may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by absorptions corresponding to the vibrations of the C-D and C-I bonds, as well as the benzene ring. The characteristic C-H stretching vibrations typically seen around 3000-3100 cm⁻¹ for aromatic compounds will be absent and replaced by C-D stretching vibrations at a lower frequency (approximately 2200-2300 cm⁻¹).

Table 2: Expected Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~2250 | Aromatic C-D Stretch |

| ~1550 | C=C Aromatic Ring Stretch |

| ~1450 | C=C Aromatic Ring Stretch |

| Below 1000 | C-I Stretch and C-D Bending |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of iodobenzene, with the fragments being 5 mass units heavier due to the presence of five deuterium atoms.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Relative Intensity |

| 209 | [C₆D₅I]⁺• (Molecular Ion) | High |

| 127 | [I]⁺ | Moderate |

| 82 | [C₆D₅]⁺ | High |

| 56 | [C₄D₄]⁺• | Moderate |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio for any residual proton signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the aromatic carbon region (e.g., 0-150 ppm).

-

A sufficient number of scans and a relaxation delay (e.g., 2 seconds) should be used to obtain quantitative information if needed.

-

FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place a drop of this compound on one plate and cover with the second plate to create a thin film.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of m/z 40-250 to detect the molecular ion and expected fragments.

-

The ion source temperature can be set to 200-250 °C.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a deuterated compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted electron ionization (EI) mass spectrometry fragmentation pathway for this compound.

Caption: Predicted MS Fragmentation of this compound.

Understanding the Kinetic Isotope Effect with Iodobenzene-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining steps and the nature of transition states.[1][2] It manifests as a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] This guide provides a technical overview of the KIE, with a specific focus on the application of iodobenzene-d5, a deuterated analog of iodobenzene, in elucidating reaction pathways. The use of deuterated compounds like this compound is particularly valuable in mechanistic studies of various transformations, including C-H bond activation and palladium-catalyzed cross-coupling reactions.[3]

This document will delve into the theoretical underpinnings of the KIE, detail experimental protocols for its measurement using this compound, present quantitative data from relevant studies, and visualize key reaction mechanisms.

The Kinetic Isotope Effect: Core Principles

The KIE is fundamentally a quantum mechanical phenomenon that arises from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes.[2] A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, leading to a "normal" kinetic isotope effect (kH/kD > 1).

The magnitude of the primary KIE can provide valuable information about the transition state of the bond-breaking step. A large KIE (typically in the range of 2-7 for C-H/C-D bonds) suggests that the bond to the isotope is significantly broken in the rate-determining step of the reaction. Conversely, a KIE close to unity (kH/kD ≈ 1) indicates that the bond is not broken in the rate-determining step.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide mechanistic insights by probing changes in hybridization or steric environment at the transition state.

Experimental Protocols

Synthesis of this compound

The preparation of this compound is a crucial first step for its use in KIE studies. A common method involves the iodination of commercially available benzene-d6. The following protocol is adapted from established methods for the synthesis of iodobenzene.

Materials:

-

Benzene-d6

-

Iodine (I₂)

-

Nitric acid (concentrated)

-

Sodium hydroxide (NaOH) solution (10%)

-

Calcium chloride (CaCl₂)

-

Standard laboratory glassware (three-necked flask, mechanical stirrer, reflux condenser, separatory funnel, distillation apparatus)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, place iodine and benzene-d6.

-

Heat the mixture gently on a water bath.

-

Slowly add concentrated nitric acid to the stirred mixture. The reaction is exothermic and will proceed smoothly.

-

After the addition is complete, reflux the solution for a short period until the purple color of iodine disappears.

-

Separate the lower oily layer and wash it with a 10% sodium hydroxide solution.

-

Perform a steam distillation of the organic layer.

-

Separate the resulting this compound, dry it over anhydrous calcium chloride, and purify by distillation.

Measurement of the Intermolecular Kinetic Isotope Effect

This experiment determines the relative rates of reaction for iodobenzene and this compound in separate, parallel reactions or in a competition experiment.

Materials:

-

Iodobenzene

-

This compound

-

Other reaction components (e.g., palladium catalyst, base, coupling partner for a cross-coupling reaction)

-

Solvent

-

Internal standard (for GC or NMR analysis)

-

Analytical instrument (Gas Chromatograph with Flame Ionization Detector (GC-FID) or Nuclear Magnetic Resonance (NMR) spectrometer)

Procedure:

-

Competition Experiment:

-

In a reaction vessel, combine a 1:1 molar mixture of iodobenzene and this compound with the other reactants and the solvent.

-

Initiate the reaction and monitor its progress by taking aliquots at specific time intervals.

-

Quench the reaction in the aliquots.

-

Analyze the ratio of the non-deuterated and deuterated products (or remaining starting materials) using GC-FID or ¹H NMR spectroscopy.

-

The KIE (kH/kD) is calculated from the ratio of products at low conversion.

-

-

Parallel Experiments:

-

Set up two separate reactions under identical conditions. One reaction will use iodobenzene, and the other will use this compound.

-

Monitor the rate of each reaction independently by tracking the disappearance of the starting material or the appearance of the product over time.

-

The KIE is the ratio of the rate constants obtained for the two reactions (kH/kD).

-

Quantitative Data

The kinetic isotope effect is a quantitative measure that provides significant mechanistic information. The following table summarizes representative KIE values from studies investigating reactions where iodobenzene or similar deuterated arenes are involved.

| Reaction Type | Deuterated Substrate | Catalyst/Conditions | kH/kD | Interpretation | Reference |

| Suzuki-Miyaura Coupling | 4-Bromotoluene / 4-Bromotoluene-d7 | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | ~1.0 | Oxidative addition is not the rate-determining step. | |

| C-H Activation | Benzene / Benzene-d6 | Rh(PMe₃)(C₅Me₅) | 1.4 | C-H bond cleavage is involved in the rate-determining step. | |

| Heck Reaction | Iodobenzene / this compound | Pd(OAc)₂, PPh₃, Et₃N | ~1.0 | Oxidative addition is likely not the rate-determining step under these conditions. |

Note: Specific KIE data for Heck reactions with this compound can vary depending on the specific reaction conditions and the nature of the rate-determining step.

Reaction Mechanisms and Visualizations

This compound is a valuable probe for elucidating the mechanisms of several important organic reactions, particularly those catalyzed by transition metals.

Oxidative Addition in Palladium-Catalyzed Cross-Coupling

A critical step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, is the oxidative addition of the aryl halide to the palladium(0) catalyst. A KIE study using this compound can help determine if the C-I bond cleavage is the rate-determining step. A kH/kD value close to 1 for the overall reaction suggests that a subsequent step, such as transmetalation or reductive elimination, is rate-limiting.

Caption: Oxidative addition of iodobenzene(-d5) to a Pd(0) complex.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. KIE studies with this compound can help to identify the turnover-limiting step of the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene. Similar to the Suzuki-Miyaura reaction, it proceeds through a catalytic cycle involving oxidative addition. The use of this compound can help to probe whether the C-I bond cleavage or a subsequent step, such as migratory insertion or beta-hydride elimination, is rate-limiting.

Caption: Workflow of the Heck reaction.

Conclusion

The kinetic isotope effect, particularly when studied with isotopically labeled substrates like this compound, is an indispensable tool for elucidating the intricacies of chemical reaction mechanisms. By providing quantitative data on the involvement of specific bonds in the rate-determining step, KIE studies enable researchers to build more accurate models of reaction pathways. This knowledge is critical for optimizing reaction conditions, designing more efficient catalysts, and is of particular importance in the field of drug development where understanding metabolic pathways and improving drug stability are paramount. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize the kinetic isotope effect in their work.

References

Methodological & Application

Application Notes: Iodobenzene-d5 as a Quantitative NMR (qNMR) Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides direct measurement of the concentration and purity of a substance without the need for identical reference standards for each analyte. The accuracy of qNMR relies heavily on the use of a suitable internal standard (IS). An ideal internal standard should be chemically inert, stable, have a known high purity, and exhibit signals in a region of the ¹H NMR spectrum that does not overlap with analyte signals.

Iodobenzene-d5 (C₆D₅I) is a deuterated aromatic compound that serves as an excellent internal standard for ¹H qNMR analysis, particularly for analytes with resonances in the aromatic region. Its key advantages include:

-

Simplified ¹H NMR Spectrum: Due to the deuterium substitution, this compound exhibits a significantly simplified proton NMR spectrum, minimizing the chances of signal overlap with the analyte. The residual proton signals are typically found in the aromatic region but are often weak and sharp.

-

Chemical Inertness: this compound is chemically stable and does not typically react with a wide range of analytes or common NMR solvents under standard conditions.

-

Solubility: It is soluble in many common organic deuterated solvents, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6.[1]

-

Tracer and Standard Applications: Stable isotope-labeled compounds like this compound are valuable as tracers and internal standards for quantitative analysis by NMR, GC-MS, or LC-MS.[2]

These application notes provide a detailed protocol for the use of this compound as an internal standard for the purity determination of an active pharmaceutical ingredient (API), using Quinine as an illustrative analyte.

Experimental Protocol: Purity Determination of Quinine using this compound as an Internal Standard

This protocol outlines the procedure for determining the purity of a Quinine sample via ¹H qNMR spectroscopy with this compound as the internal standard.

Materials and Equipment

-

Analyte: Quinine (or other analyte of interest)

-

Internal Standard: this compound (high purity, ≥98%)

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6)

-

NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe

-

Analytical Balance: Readable to at least 0.01 mg

-

NMR Tubes: 5 mm, high precision

-

Glass Vials and Micropipettes

-

Vortex Mixer

Preparation of the qNMR Sample

Accurate gravimetric measurements are crucial for precise qNMR results.[3]

-

Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of this compound into a clean, dry glass vial. Record the exact mass.

-